Viminol hydroxybenzoate

Description

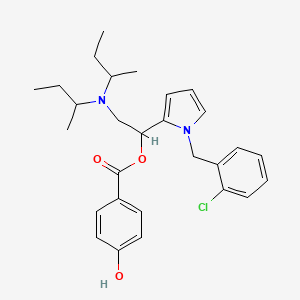

Structure

2D Structure

3D Structure

Properties

CAS No. |

21466-60-4 |

|---|---|

Molecular Formula |

C28H35ClN2O3 |

Molecular Weight |

483 g/mol |

IUPAC Name |

[1-[1-[(2-chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethyl] 4-hydroxybenzoate |

InChI |

InChI=1S/C28H35ClN2O3/c1-5-20(3)31(21(4)6-2)19-27(34-28(33)22-13-15-24(32)16-14-22)26-12-9-17-30(26)18-23-10-7-8-11-25(23)29/h7-17,20-21,27,32H,5-6,18-19H2,1-4H3 |

InChI Key |

HZTHPJGBPGLHIS-UHFFFAOYSA-N |

SMILES |

CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2Cl)OC(=O)C3=CC=C(C=C3)O)C(C)CC |

Canonical SMILES |

CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2Cl)OC(=O)C3=CC=C(C=C3)O)C(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

Viminol Hydroxybenzoate: A Technical Guide to its Mechanism of Action on Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viminol (B1683830) hydroxybenzoate is a synthetic opioid analgesic with a unique and complex pharmacological profile. As a racemic mixture of six stereoisomers, its overall effect is a composite of the distinct activities of these isomers at opioid receptors. This technical guide provides an in-depth exploration of the mechanism of action of viminol, focusing on its interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors. This document summarizes the available data on the binding and functional activity of viminol's key stereoisomers, details the experimental protocols for their characterization, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction

Viminol, belonging to the pyrrole (B145914) ethanolamine (B43304) chemical class, is a centrally acting analgesic.[1] Its complexity arises from its six stereoisomers, which exhibit varying effects.[2] The primary analgesic properties are attributed to the (R)-2-[(S)-sec-butylamino]-1-[1-(2-chlorobenzyl)pyrrol-2-yl]ethanol (R2) isomer, a potent µ-opioid receptor full agonist.[3][4] Conversely, the (S)-2-[(S)-sec-butylamino]-1-[1-(2-chlorobenzyl)pyrrol-2-yl]ethanol (S2) isomer acts as an antagonist at opioid receptors.[1][2] This inherent combination of agonist and antagonist activity within a single formulation may contribute to a lower potential for abuse and respiratory depression compared to full µ-opioid agonists.[3]

Quantitative Analysis of Viminol-Opioid Receptor Interactions

A significant gap in the current literature is the limited availability of recent, publicly accessible quantitative data for the binding affinities and functional activities of individual viminol stereoisomers. The following tables summarize the known qualitative interactions and provide a template for future research, alongside comparative data for well-characterized reference opioid ligands.

Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM)

| Compound | Mu (µ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor |

| Viminol Isomers | |||

| R2 Isomer (Agonist) | High Affinity (qualitative) | Data not available | Data not available |

| S2 Isomer (Antagonist) | Binds to receptor (qualitative) | Data not available | Data not available |

| Reference Ligands | |||

| Morphine | 1.2[2] | >1000[2] | 280[2] |

| DAMGO (µ agonist) | 1.5 | - | - |

| DPDPE (δ agonist) | - | 2.3 | - |

| U-69593 (κ agonist) | - | - | 0.8 |

Table 2: Opioid Receptor Functional Activity

| Compound | Receptor | Assay | Parameter | Value |

| Viminol Isomers | ||||

| R2 Isomer (Agonist) | µ | Various in vivo/in vitro | Potency | ~5.5 times morphine[3][4] |

| Efficacy | Full Agonist[3] | |||

| S2 Isomer (Antagonist) | µ | Various in vivo/in vitro | Activity | Antagonist[3] |

| Reference Ligands | ||||

| Morphine | µ | GTPγS | EC₅₀ (nM) | 50 |

| Eₘₐₓ (%) | 100 | |||

| DAMGO | µ | GTPγS | EC₅₀ (nM) | 5 |

| Eₘₐₓ (%) | 100 |

Note: EC₅₀ and Eₘₐₓ values are highly dependent on the specific assay and cell system used.[2]

Experimental Protocols

The characterization of viminol's interaction with opioid receptors involves standard in vitro pharmacological assays.

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To quantify the binding affinity of viminol stereoisomers to µ, δ, and κ opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).

-

Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69593 for κ).

-

Unlabeled test compound (e.g., viminol isomer).

-

Non-specific binding control (e.g., naloxone (B1662785) at a high concentration).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

In a series of tubes, incubate the cell membranes with a fixed concentration of the specific radioligand and varying concentrations of the unlabeled test compound (viminol isomer).

-

Include control tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-specific competitor like naloxone).

-

Incubate the mixture to allow for binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[2]

GTPγS Binding Assay

This functional assay measures G protein activation following receptor agonism.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of viminol isomers to activate G proteins via opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Test compound (agonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Procedure:

-

Pre-incubate the cell membranes with the test compound at various concentrations.

-

Initiate the reaction by adding [³⁵S]GTPγS and GDP.

-

Incubate to allow for [³⁵S]GTPγS binding to activated G proteins.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Plot the amount of bound [³⁵S]GTPγS against the log concentration of the agonist to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).[1]

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gᵢ-coupled receptor activation.

Objective: To determine the potency (IC₅₀) and efficacy (maximal inhibition) of viminol isomers to inhibit cAMP production.

Materials:

-

Whole cells expressing the opioid receptor of interest.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compound (agonist).

-

Cell lysis buffer.

-

cAMP detection kit (e.g., ELISA-based).

Procedure:

-

Pre-treat the cells with the test compound at various concentrations.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a defined period.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is a measure of its functional activity.

-

Plot the inhibition of cAMP production against the log concentration of the agonist to determine the IC₅₀ (potency) and the maximum inhibition (efficacy).[2]

Signaling Pathways and Experimental Workflows

Viminol-Opioid Receptor Signaling

Viminol, through its agonist isomers, primarily interacts with µ-opioid receptors, which are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gαi/o).[5]

Caption: Gi-coupled opioid receptor signaling pathway activated by viminol's R2 isomer.

Experimental Workflow for Opioid Receptor Activity Assessment

The following diagram outlines a typical workflow for characterizing the activity of a compound like viminol at opioid receptors.

References

The Dichotomy of a Molecule: An In-depth Technical Guide to the Stereochemistry and Analgesic Properties of Viminol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viminol (B1683830), a centrally acting analgesic of the pyrrole-ethanolamine class, presents a fascinating case study in the principles of stereochemistry and their profound impact on pharmacological activity. As a racemic mixture of six distinct stereoisomers, viminol's overall therapeutic profile is a complex interplay of potent agonism and antagonism at opioid receptors. This technical guide provides a comprehensive analysis of the stereochemical determinants of viminol's analgesic properties, its mechanism of action through opioid receptor signaling, and detailed methodologies for its characterization. The primary analgesic activity is attributed to the (1S)-1-[1-(2-chlorobenzyl)-1H-pyrrol-2-yl]-2-[(2R,3R)-di-sec-butylamino]ethanol isomer, designated as the R2 isomer, a potent µ-opioid receptor agonist. Conversely, the S2 isomer exhibits antagonistic properties, which is believed to contribute to a lower dependence potential compared to other opioids. This document serves as a resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and analgesic drug development.

Introduction

Viminol is a synthetic opioid analgesic with a unique chemical structure, 1-[1-(2-chlorobenzyl)-pyrrol-2-yl]-2-di-sec.-butylamino-ethanol, that possesses opioid-like properties.[1] The molecule has three chiral centers, giving rise to six possible stereoisomers.[1] Early research has demonstrated that the pharmacological activity of viminol is highly dependent on its stereochemistry, with different isomers exhibiting a range of effects from potent agonism to antagonism at opioid receptors.[1][2] This guide will delve into the specific roles of the key stereoisomers, the signaling pathways they modulate, and the experimental protocols required to elucidate their activity.

Stereochemistry and Structure-Activity Relationships

The analgesic and antagonistic effects of viminol are intrinsically linked to the spatial arrangement of its constituent atoms. The key to its diverse pharmacology lies in the stereoisomers arising from its three chiral centers.

The (R,R) configuration of the di-sec-butylamino groups, in conjunction with an (S) configuration at the hydroxyl-bearing carbon, is essential for producing agonistic effects at opioid receptors.[3] This specific isomer, often referred to as the R2 isomer, is responsible for the analgesic properties of the racemic mixture.[3][4] Conversely, stereoisomers with (S,S) or (R,S)/(S,R) configurations of the sec-butyl groups exhibit antagonistic properties at opioid receptors.[2][3] The S2 isomer, in particular, has been noted for its antagonist effects and is thought to contribute to the lower dependence liability of the racemic mixture.[4][5]

Quantitative Analysis of Viminol Stereoisomers

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Viminol Stereoisomers

| Stereoisomer | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

|---|---|---|---|

| R2 (Agonist) | Data not readily available | Data not readily available | Data not readily available |

| S2 (Antagonist) | Data not readily available | Data not readily available | Data not readily available |

| Other Isomers | Data not readily available | Data not readily available | Data not readily available |

Note: This table serves as a template for data presentation. Specific Ki values would need to be sourced from primary literature such as Chiarino et al., Arzneimittelforschung, 1978.

Table 2: In Vivo Analgesic Potency (ED₅₀) of Viminol Stereoisomers

| Stereoisomer | Test Model | Route of Administration | ED₅₀ (mg/kg) | Relative Potency (Morphine=1) |

|---|---|---|---|---|

| R2 (Agonist) | Rat, Tail-flick | Not Specified | ~1.0 (estimated) | ~5 |

| S2 (Antagonist) | Not Applicable | Not Applicable | Not Applicable | Not Applicable |

| Other Isomers | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

Note: The ED₅₀ for Viminol R2 is an estimation based on relative potency data.[5] Data for other analgesics are approximate values from various sources and may vary depending on the specific experimental conditions.

Signaling Pathways of Viminol's Analgesic Action

The analgesic effects of the agonistic viminol stereoisomers, primarily the R2 isomer, are mediated through the activation of G-protein coupled opioid receptors, predominantly the µ-opioid receptor.[1][5] This activation initiates a cascade of intracellular signaling events that ultimately lead to a reduction in the transmission of pain signals.[5][6][7]

Upon binding of an agonist like the R2 isomer, the µ-opioid receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o).[1][8] The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effectors.[6][9] This includes the inhibition of adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP), and the modulation of ion channel activity, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[10] The resulting hyperpolarization of the neuronal membrane and reduced neurotransmitter release contribute to the overall analgesic effect.[5][10]

References

- 1. benchchem.com [benchchem.com]

- 2. Stereochemistry of viminol, a novel central analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The discriminative stimulus properties of the R2 isomer of viminol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. cusabio.com [cusabio.com]

- 8. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

Synthesis and Chemical Characterization of Viminol p-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viminol p-hydroxybenzoate is the p-hydroxybenzoate salt of Viminol, a centrally acting opioid analgesic. This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Viminol p-hydroxybenzoate. It includes a detailed, albeit illustrative, synthetic pathway for the Viminol free base and its subsequent conversion to the p-hydroxybenzoate salt. The guide also compiles and presents key chemical and physical properties of the final compound. Furthermore, it outlines the established mechanism of action of Viminol, including a visualization of the associated signaling pathway, to provide a complete profile for researchers and drug development professionals.

Chemical Identity and Physical Properties

Viminol p-hydroxybenzoate is a salt composed of the active pharmaceutical ingredient, Viminol, and p-hydroxybenzoic acid. The chemical properties are summarized in the table below. There are some discrepancies in the reported molecular formula and weight in publicly available data, which may be due to the reporting of the free base versus the salt form. For clarity, both are presented.

| Property | Viminol (Free Base) | Viminol p-hydroxybenzoate |

| IUPAC Name | 1-[1-[(2-chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethanol[1] | 1-[1-[(2-chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethanol;4-hydroxybenzoic acid[2] |

| Synonyms | Diviminol, Z-424 | Dividol, Viminol 4-hydroxybenzoate, Viminol para-hydroxybenzoate[3] |

| CAS Number | 21363-18-8[1] | 23235-25-8[3] |

| Molecular Formula | C₂₁H₃₁ClN₂O[1] | C₂₈H₃₇ClN₂O₄[3] |

| Molecular Weight | 362.94 g/mol [1] | 501.1 g/mol [3] |

| Appearance | - | Typically a white crystalline solid |

| Solubility | - | Limited water solubility (<1 mg/mL), soluble in organic solvents |

| Melting Point | - | Approximately 100-120 °C |

Synthesis of Viminol p-hydroxybenzoate

Synthesis of Viminol Free Base (Illustrative Protocol)

The proposed synthesis of Viminol involves a four-step process starting from 2-acetylpyrrole.

Step 1: N-Alkylation of 2-Acetylpyrrole 2-Acetylpyrrole is reacted with 2-chlorobenzyl chloride in the presence of a base to yield 1-(1-(2-chlorobenzyl)-1H-pyrrol-2-yl)ethanone[4].

Step 2: α-Bromination The ketone from the previous step is subjected to α-bromination using a suitable brominating agent (e.g., N-bromosuccinimide) to produce 2-bromo-1-(1-(2-chlorobenzyl)-1H-pyrrol-2-yl)ethanone[4].

Step 3: Nucleophilic Substitution The α-bromo ketone is then reacted with di-sec-butylamine (B1584033) to form the α-amino ketone, 2-(di-sec-butylamino)-1-(1-(2-chlorobenzyl)-1H-pyrrol-2-yl)ethanone, via nucleophilic substitution[4].

Step 4: Reduction of the Ketone Finally, the carbonyl group of the α-amino ketone is reduced using a reducing agent like sodium borohydride (B1222165) to yield the Viminol free base[4].

Formation of Viminol p-hydroxybenzoate Salt

The Viminol free base is reacted with p-hydroxybenzoic acid in an appropriate solvent. This acid-base reaction results in the formation of the Viminol p-hydroxybenzoate salt, which can then be isolated and purified, typically by crystallization.

Experimental Workflow

Caption: Illustrative workflow for the synthesis of Viminol p-hydroxybenzoate.

Chemical Characterization

A comprehensive chemical characterization is essential to confirm the identity, purity, and structure of the synthesized Viminol p-hydroxybenzoate. The following are key analytical techniques that would be employed.

Spectroscopic Data

While specific experimental spectra for Viminol p-hydroxybenzoate are not widely published, the expected characteristic signals can be inferred from the known structures of Viminol and p-hydroxybenzoic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the 2-chlorobenzyl and p-hydroxybenzoyl groups, protons of the pyrrole (B145914) ring, and the aliphatic protons of the di-sec-butylamino and ethanolamine (B43304) moieties.

-

¹³C-NMR: The spectrum would display distinct signals for the carbon atoms in the aromatic rings, the pyrrole ring, the carbonyl group of the benzoate (B1203000), and the various aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group and the carboxylic acid, C=O stretch of the benzoate ester/salt, C-N stretching of the amine, and C-Cl stretching of the chlorobenzyl group, as well as aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the Viminol free base and to analyze its fragmentation pattern. For the p-hydroxybenzoate salt, techniques like electrospray ionization (ESI) could be used to observe the molecular ion of the Viminol cation. A study on the related compound 2F-Viminol showed characteristic fragments that could be useful for comparison[5].

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be the primary method for assessing the purity of Viminol p-hydroxybenzoate. A suitable column and mobile phase would be developed to separate the final product from any starting materials, intermediates, or byproducts.

Mechanism of Action and Signaling Pathway

Viminol is a centrally acting analgesic that exerts its effects through interaction with opioid receptors. It is a mixed agonist-antagonist, with its different stereoisomers possessing varying affinities and activities at the µ, δ, and κ opioid receptors[6]. The primary analgesic effects are attributed to its agonist activity at the µ-opioid receptor[6].

Upon binding to the µ-opioid receptor, which is a G-protein coupled receptor (GPCR), Viminol initiates an intracellular signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channel activity. Specifically, it promotes the opening of potassium channels (leading to hyperpolarization) and inhibits the opening of voltage-gated calcium channels. The net effect of these actions is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters, resulting in analgesia.

Opioid Receptor Signaling Pathway

Caption: Simplified signaling pathway of Viminol at the µ-opioid receptor.

Conclusion

This technical guide provides a consolidated overview of the synthesis and chemical characterization of Viminol p-hydroxybenzoate. While a detailed, validated experimental protocol for its synthesis remains to be published in publicly accessible literature, the proposed pathway offers a solid foundation for its preparation. The provided information on its chemical properties and mechanism of action serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. Further research is warranted to establish a definitive synthetic protocol and to fully characterize the compound using modern analytical techniques.

References

- 1. Viminol | C21H31ClN2O | CID 65697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0480458A2 - Process for the preparation of pharmaceutical compositions containing Viminol useful in the treatment of drug dependences - Google Patents [patents.google.com]

- 3. medkoo.com [medkoo.com]

- 4. benchchem.com [benchchem.com]

- 5. cfsre.org [cfsre.org]

- 6. benchchem.com [benchchem.com]

Pharmacological Profile of Viminol Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viminol (B1683830) is a centrally acting analgesic with a unique chemical structure, 1-[1-(2-chlorobenzyl)-pyrrol-2-yl]-2-di-sec.-butylamino-ethanol, that possesses opioid-like properties.[1] The molecule has three chiral centers, giving rise to six possible stereoisomers.[1] Early research has demonstrated that the pharmacological activity of viminol is highly dependent on its stereochemistry, with different isomers exhibiting a range of effects from potent agonism to antagonism at opioid receptors.[1][2] This technical guide provides a comprehensive overview of the specific activities of viminol stereoisomers, detailing their pharmacological properties, the experimental protocols used for their evaluation, and the underlying signaling pathways.

While historical literature indicates the existence of quantitative data on the specific activities of each stereoisomer, access to the primary source containing this information, a 1978 publication by Chiarino et al. in Arzneimittelforschung, could not be obtained.[1][2] Consequently, the following sections provide a qualitative summary of the isomers' activities, alongside detailed methodologies for their characterization, with placeholder tables for the unavailable quantitative data.

Stereoisomers of Viminol and their Qualitative Activities

The six stereoisomers of viminol are distinguished by the configuration at the two chiral carbons of the di-sec-butylamino group and the chiral carbon of the ethanol (B145695) moiety.[1] The specific configuration of these centers dictates the nature and potency of their interaction with opioid receptors.[1][2]

-

Agonistic Activity: The stereoisomer with the (R,R) configuration of the sec-butyl groups and the (S) configuration of the hydroxy group is primarily responsible for the agonistic effects of viminol, which include analgesia.[1][2] This specific isomer is often referred to as the R2 isomer in the literature and is considered the main analgesic component of the racemic mixture.[1][3] Its effects are comparable to those of morphine and can be reversed by the opioid antagonist naloxone (B1662785).[1][4] The R2 isomer has been shown to produce morphine-like subjective effects, indicating it functions as a µ-opioid receptor agonist.[3][4]

-

Antagonistic Activity: Stereoisomers with (S,S) or (R,S)/(S,R) configurations of the sec-butyl groups have been shown to possess antagonistic properties at opioid receptors.[2][5] The S2 isomer, in particular, has been suggested to contribute to the reportedly low dependence liability of the racemic mixture by counteracting the effects of the agonistic R2 isomer.[1][3]

Data Presentation

The following tables are intended to summarize the quantitative data on the opioid receptor binding affinities and in vivo analgesic potencies of the viminol stereoisomers. Note: The specific values from the primary literature could not be accessed; therefore, these tables serve as a template for data presentation.

Table 1: Opioid Receptor Binding Affinities (Ki) of Viminol Stereoisomers

| Stereoisomer | Configuration | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

|---|---|---|---|---|

| Agonist (R2) | (R,R,S) | Data not available | Data not available | Data not available |

| Antagonist (S2) | (S,S,R) | Data not available | Data not available | Data not available |

| Other Isomers | Various | Data not available | Data not available | Data not available |

Table 2: In Vitro Efficacy (EC50 / Emax) of Viminol Stereoisomers in GTPγS Binding Assay

| Stereoisomer | Configuration | µ-Opioid Receptor EC50 (nM) | µ-Opioid Receptor Emax (%) |

|---|---|---|---|

| Agonist (R2) | (R,R,S) | Data not available | Data not available |

| Other Isomers | Various | Data not available | Data not available |

Table 3: In Vivo Analgesic Potency (ED50) of Viminol Stereoisomers in the Hot Plate Test

| Stereoisomer | Configuration | Analgesic Potency (ED50, mg/kg) |

|---|---|---|

| Agonist (R2) | (R,R,S) | Data not available |

| Other Isomers | Various | Data not available |

Experimental Protocols

The characterization of the specific activities of viminol stereoisomers relies on a combination of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Opioid Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of each stereoisomer for the different opioid receptor subtypes (µ, δ, κ).[6][7]

-

Materials:

-

Procedure:

-

Prepare serial dilutions of the viminol stereoisomers.[1]

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the viminol stereoisomer.[1]

-

For determining non-specific binding, add a high concentration of naloxone instead of the viminol stereoisomer.[1]

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.[1]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.[1][6]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.[1][6]

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[1][6]

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.[1]

-

Determine the IC50 value (the concentration of the stereoisomer that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.[6]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

[³⁵S]GTPγS Binding Assay

This functional assay is used to determine the potency (EC50) and efficacy (Emax) of the agonistic viminol stereoisomers by measuring G-protein activation.[6][8]

-

Materials:

-

Procedure:

-

Prepare serial dilutions of the viminol stereoisomers.

-

In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the viminol stereoisomer.[6]

-

Initiate the reaction by adding [³⁵S]GTPγS.[6]

-

Incubate the plate at 30°C.[6]

-

Terminate the reaction by rapid filtration through glass fiber filters.[1][6]

-

Wash the filters with ice-cold buffer.[1]

-

Measure the radioactivity on the filters using a liquid scintillation counter.[1][6]

-

Calculate the specific [³⁵S]GTPγS binding.[1]

-

Determine the EC50 (the concentration of the stereoisomer that produces 50% of the maximal response) and the Emax (the maximal effect) by non-linear regression analysis of the dose-response curve.[1][6]

-

cAMP Functional Assay

This assay determines the functional consequence of opioid receptor activation, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6]

-

Materials:

-

Procedure:

-

Culture cells expressing the opioid receptor of interest.[6]

-

Pre-treat the cells with a phosphodiesterase inhibitor.[8]

-

Treat the cells with varying concentrations of the viminol stereoisomer.[6]

-

Stimulate adenylyl cyclase with forskolin (B1673556) to induce a measurable level of cAMP.[6][8]

-

Incubate for a specified time to allow for changes in intracellular cAMP levels.[8]

-

Lyse the cells and measure the cAMP concentration using a suitable detection kit.[8]

-

Plot the measured cAMP levels against the logarithm of the viminol stereoisomer concentration.[6]

-

Determine the IC50 value for the inhibition of forskolin-stimulated cAMP production to assess the inhibitory potency of the stereoisomer.[6]

-

Hot Plate Test for Analgesia

This in vivo assay is used to assess the analgesic potency (ED50) of the agonistic viminol stereoisomers in animal models (e.g., mice).[1]

-

Apparatus:

-

Procedure:

-

Habituate the animals to the testing room and apparatus before the experiment.[1]

-

Set the hot plate temperature to a noxious level (e.g., 55 ± 0.5 °C).[1]

-

Measure the baseline latency for the animal to exhibit a pain response (e.g., licking a hind paw, jumping). A cut-off time is set to prevent tissue damage.

-

Administer the viminol stereoisomer or vehicle control to the animals (e.g., via subcutaneous or intraperitoneal injection).

-

At predetermined time points after drug administration, place the animal back on the hot plate and measure the response latency.

-

Calculate the analgesic effect as the percent of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.[1]

-

Determine the ED50 (the dose of the stereoisomer that produces a 50% analgesic effect) from the dose-response curve.[1]

-

Signaling Pathways and Visualizations

The agonistic effects of viminol stereoisomers are mediated through the activation of G-protein coupled opioid receptors, primarily the µ-opioid receptor.[1][9] This activation initiates a cascade of intracellular signaling events that ultimately lead to the analgesic effect.[1] Upon binding of an agonist like the R2 isomer of viminol, the µ-opioid receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o).[1] The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effectors.[1]

Caption: Opioid receptor signaling pathway activated by a viminol agonist.

The following diagram illustrates the workflow for determining the binding affinity of a viminol stereoisomer.

Caption: Experimental workflow for determining opioid receptor binding affinity.

The logical relationship between the key viminol stereoisomers at the µ-opioid receptor can be summarized as follows:

Caption: Logical relationship of key viminol stereoisomer activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Stereochemistry of viminol, a novel central analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The discriminative stimulus properties of the R2 isomer of viminol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the In Vitro Opioid Receptor Binding Affinity of Viminol R2 Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viminol (B1683830) is a synthetic opioid analgesic with a complex stereochemistry, existing as a racemic mixture of six stereoisomers.[1] Its pharmacological profile is a composite of the distinct activities of these isomers. The primary analgesic effects are attributed to the R2 isomer, which functions as a mu (µ)-opioid receptor agonist, producing morphine-like subjective effects.[1][2] Conversely, the S2 isomer exhibits opioid antagonist properties.[3][4] This unique combination of agonist and antagonist components within a single formulation is believed to contribute to viminol's analgesic efficacy while potentially mitigating dependence liability.[3] This guide provides a detailed overview of the in vitro opioid receptor binding characteristics of the Viminol R2 isomer, including available binding affinity data, comprehensive experimental protocols for its characterization, and visualization of relevant pathways.

Data Presentation: Opioid Receptor Binding Affinity

Table 1: Extrapolated In Vitro Binding Affinities (Ki) at the µ-Opioid Receptor

| Compound | Receptor | Radioligand | Ki (nM) | Notes |

| Viminol Isomer R2 | µ-opioid | [³H]-Dihydromorphine | 10 | Agonist; Data extrapolated from in vitro studies on guinea pig ileum.[5] |

| Viminol Isomer S2 | µ-opioid | [³H]-Dihydromorphine | 100 | Antagonist; Data extrapolated from in vitro studies on guinea pig ileum.[5] |

| Morphine | µ-opioid | [³H]-Dihydromorphine | 5 | For comparison.[5] |

Note: Ki values are a measure of binding affinity; a lower Ki value indicates a higher affinity. These values can vary between different studies and experimental conditions.[1]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to enable researchers to conduct their own investigations into the opioid receptor binding and functional activity of the Viminol R2 isomer.

1. Radioligand Binding Assay for Opioid Receptor Affinity (Ki Determination)

This assay is used to determine the binding affinity (Ki) of a compound for a specific opioid receptor subtype.[5]

-

Objective: To quantify the binding affinity of the Viminol R2 isomer to µ, δ, and κ opioid receptors.[3]

-

Materials:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human µ, δ, or κ opioid receptor.[5][6]

-

Radioligands:

-

Test Compound: Viminol R2 isomer dissolved in an appropriate solvent (e.g., DMSO).[5]

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[3]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]

-

Ancillary Equipment: Glass fiber filters, 96-well microplate, liquid scintillation counter, and scintillation fluid.[1][5]

-

-

Procedure:

-

Reagent Preparation: Prepare a series of dilutions of the Viminol R2 isomer in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.[5]

-

Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[1]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.[1]

-

Washing: Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.[1]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[5]

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[5]

-

Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).[5]

-

Calculate Ki: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

-

2. [³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures G protein activation following receptor agonism.[1]

-

Objective: To determine the potency (EC50) and efficacy (Emax) of the Viminol R2 isomer to activate G proteins via opioid receptors.[3]

-

Materials:

-

Procedure:

-

Pre-incubate the cell membranes with varying concentrations of the Viminol R2 isomer.[1]

-

Initiate the reaction by adding [³⁵S]GTPγS and GDP.[1]

-

Incubate to allow for [³⁵S]GTPγS binding to activated G proteins.[1]

-

Terminate the reaction by rapid filtration.[1]

-

Measure the amount of bound [³⁵S]GTPγS by scintillation counting.[1]

-

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to determine the EC50 and Emax values.[1]

3. cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi-coupled opioid receptor activation.[1]

-

Objective: To measure the functional activity of the Viminol R2 isomer by its ability to inhibit cAMP production.

-

Materials:

-

Whole cells expressing the opioid receptor of interest.[1]

-

Forskolin (B1673556) (an adenylyl cyclase activator).[1]

-

Test compound (Viminol R2 isomer).[1]

-

cAMP detection kit (e.g., HTRF, ELISA).[1]

-

-

Procedure:

-

Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is a measure of its functional activity.

Mandatory Visualizations

Caption: Experimental workflow for a competitive radioligand binding assay.

References

Viminol's mixed agonist-antagonist activity explained

An In-Depth Technical Guide to Viminol's Mixed Agonist-Antagonist Activity

Executive Summary

Viminol (B1683830) is a synthetic opioid analgesic from the pyrrole (B145914) ethanolamine (B43304) chemical class, distinguished by its complex pharmacology.[1][2] It is administered as a racemic mixture of six stereoisomers, which collectively produce a mixed agonist-antagonist profile at opioid receptors.[1][3] This unique characteristic is primarily dictated by the opposing actions of two key isomers: one acting as a full µ-opioid receptor agonist, responsible for the analgesic effects, and another acting as an antagonist.[3][4][5] This guide provides a comprehensive technical exploration of viminol's mechanism of action, summarizes the available (though limited) pharmacological data, details the experimental protocols for its characterization, and visualizes its signaling pathways and the logical basis of its dual activity. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology and neuropharmacology.

Introduction to Viminol's Unique Stereochemistry

Viminol, chemically 1-[1-(2-chlorobenzyl)-pyrrol-2-yl]-2-di-sec-butylamino-ethanol, is a centrally acting analgesic developed in the 1960s.[3][4] Unlike monolithic opioid compounds, viminol's overall pharmacological profile is a composite of the distinct activities of its stereoisomers.[1] The molecule contains three chiral centers, giving rise to six possible stereoisomers.[6] Of these, four are considered inactive, while two possess significant and opposing activities at opioid receptors, defining viminol's therapeutic action.[4][5]

-

Agonist Isomer: 1S-(R,R)-disecbutyl (also referred to as R2) : This isomer is a full agonist at the µ-opioid receptor and is considered the primary contributor to viminol's analgesic and antitussive properties.[3][4][5][7] Its potency is estimated to be approximately 5.5 times that of morphine.[4][5]

-

Antagonist Isomer: 1S-(S,S)-disecbutyl (also referred to as S2) : This isomer acts as an opioid receptor antagonist.[3][4][7] Its presence is believed to modulate the agonist's effects, potentially mitigating side effects like dependence and respiratory depression often associated with full opioid agonists.[1][4][7]

This inherent combination of an agonist and an antagonist within a single formulation gives viminol a pharmacological profile similar to other mixed agonist-antagonist opioids like pentazocine.[4]

Mechanism of Action at Opioid Receptors

Viminol exerts its effects by interacting with the endogenous opioid system, which includes the mu (µ), delta (δ), and kappa (κ) receptors.[3][8] These are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate an intracellular signaling cascade.[3][6]

The agonist R2 isomer binds primarily to the µ-opioid receptor, triggering a conformational change that activates associated inhibitory G-proteins (Gi/o).[6] This activation leads to downstream effects that reduce neuronal excitability and inhibit pain signal transmission:

-

Inhibition of Adenylyl Cyclase : This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3][9]

-

Modulation of Ion Channels : This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCC), reducing neurotransmitter release.[10]

Conversely, the antagonist S2 isomer binds to the µ-opioid receptor but does not activate it. Instead, it occupies the receptor's binding site, preventing the agonist isomer (or other opioids) from binding and initiating the signaling cascade.

Pharmacological Data

A significant challenge in the study of viminol is the lack of publicly available, modern quantitative data for its individual stereoisomers. Seminal papers from the 1970s, such as Chiarino et al. (1978), described the binding capacity of the isomers, but specific Ki, EC50, and Emax values are not present in widely accessible literature.[1][6][9][11] Therefore, the following tables are presented as templates, supplemented with data for reference compounds to provide context for researchers.

Opioid Receptor Binding Affinity

Binding affinity (Ki) measures how tightly a ligand binds to a receptor. It is typically determined through radioligand binding assays.

| Compound | µ-Receptor (Ki, nM) | δ-Receptor (Ki, nM) | κ-Receptor (Ki, nM) | Reference |

| Viminol R2 Isomer | Data not available | Data not available | Data not available | [1][9] |

| Viminol S2 Isomer | Data not available | Data not available | Data not available | [1][9] |

| Morphine | 1.2 | >1000 | 280 | [9][12] |

| Naloxone | 1.4 | 24 | 16 | [9] |

Functional Activity

Functional activity is measured by assays that assess the biological response to ligand binding. Potency (EC50) is the concentration required to produce 50% of the maximal effect, and efficacy (Emax) is the maximum possible effect.

| Compound | Assay | Receptor | Potency (EC50, nM) | Efficacy (Emax, %) | Reference |

| Viminol R2 Isomer | [³⁵S]GTPγS | µ | Data not available | Data not available | [1] |

| Viminol S2 Isomer | [³⁵S]GTPγS | µ | Data not available | Antagonist | [1] |

| Morphine | [³⁵S]GTPγS | µ | 50 | 100 | [9] |

| DAMGO | [³⁵S]GTPγS | µ | ~5-10 | 100 | [13][14] |

Experimental Protocols

The characterization of viminol's mixed agonist-antagonist profile relies on a suite of established in vitro and in vivo pharmacological assays.[1]

In Vitro Assays

4.1.1 Radioligand Binding Assay This competitive binding assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[7][9]

Methodology:

-

Membrane Preparation : Cell membranes from cell lines stably expressing a specific human opioid receptor subtype (µ, δ, or κ) are prepared through homogenization and centrifugation.[1][6]

-

Competitive Binding : A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-DAMGO for µ-receptors) is incubated with the cell membranes.[1][6]

-

Incubation : Increasing concentrations of the unlabeled test compound (e.g., a viminol isomer) are added to compete with the radioligand for receptor binding.[1]

-

Separation : The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.[9]

-

Detection : The radioactivity retained on the filters is quantified using liquid scintillation counting.[6]

-

Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1][9]

4.1.2 [³⁵S]GTPγS Binding Assay This functional assay measures G-protein activation following agonist binding to a GPCR.[1] It is used to determine an agonist's potency (EC50) and efficacy (Emax).[9]

Methodology:

-

Membrane Preparation : As described for the binding assay.

-

Assay Reaction : Cell membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the agonist test compound (e.g., viminol R2 isomer).[1]

-

G-Protein Activation : Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.[1]

-

Separation and Detection : The reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is measured by scintillation counting.[1]

-

Data Analysis : The amount of bound [³⁵S]GTPγS is plotted against the agonist concentration to generate a dose-response curve, from which EC50 and Emax values are derived.[9] To test for antagonist activity, the assay is run with a fixed concentration of a known agonist in the presence of varying concentrations of the suspected antagonist (e.g., viminol S2 isomer).

In Vivo Assays

Standard animal models are used to assess the overall analgesic effect of a compound.

-

Hot-Plate Test : Measures the latency of a thermal pain response (e.g., paw licking, jumping) when the animal is placed on a heated surface. Opioid analgesics increase this latency.[15]

-

Tail-Flick Test : Measures the latency of a spinal reflex to a thermal stimulus (radiant heat) applied to the animal's tail. This test is also sensitive to opioid analgesics.[7][15]

-

Acetic Acid-Induced Writhing Test : Involves injecting a dilute acid solution into the peritoneal cavity of a rodent, which induces stereotyped stretching behaviors (writhes). Analgesics reduce the number of writhes.[15]

The Viminol Rationale: A Logical Model

The core concept of viminol's action is the simultaneous administration of two opposing pharmacological agents. The resulting clinical effect is a balance between the potent analgesia provided by the R2 agonist and the modulating, potentially protective effects of the S2 antagonist. This design aims to achieve effective pain relief while potentially reducing the risk of tolerance and dependence.

Conclusion for the Drug Development Professional

Viminol represents a fascinating case study in stereochemistry and its profound impact on pharmacological activity. Its formulation as a racemic mixture containing both a potent µ-opioid agonist and an antagonist results in a unique mixed-action profile.[3][5] This approach may offer a therapeutic advantage by providing strong analgesia while the antagonist component potentially mitigates the development of tolerance and dependence.[3] For researchers and professionals in drug development, viminol serves as a compelling example of how the specific spatial arrangement of a molecule can be leveraged to create a complex and potentially safer therapeutic agent. A significant research gap remains in the full quantitative characterization of the individual viminol isomers using modern assay technologies. Such data would be invaluable for precisely modeling its structure-activity relationships and further understanding its place among opioid analgesics.

References

- 1. benchchem.com [benchchem.com]

- 2. Viminol | C21H31ClN2O | CID 65697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Viminol - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. What is the mechanism of Viminol Hydroxybenzoate? [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Stereochemistry of viminol, a novel central analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel µ-opioid receptor ligand with high in vitro and in vivo agonist efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ohsu.edu [ohsu.edu]

- 15. benchchem.com [benchchem.com]

The Structural Enigma of Viminol: A Technical Guide to its Relationship with Classical Opioid Classes

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Viminol (B1683830), a synthetic opioid analgesic developed in the 1960s, presents a unique structural and pharmacological profile that sets it apart from traditional opioid classes.[1] Chemically classified as an α-pyrryl-2-aminoethanol, its analgesic properties are derived from a complex interplay of its six stereoisomers, which exhibit a mixed agonist-antagonist activity at opioid receptors.[2][3] This technical guide provides an in-depth analysis of the structural relationship of viminol to the classical opioid classes, namely the morphinans, benzomorphans, phenylpiperidines, and diphenylheptanes. We delve into its distinct chemical architecture, present comparative quantitative data for well-characterized opioids to contextualize its activity, provide detailed experimental protocols for its pharmacological characterization, and utilize visualizations to elucidate key structural and signaling relationships. This document serves as a comprehensive resource for researchers engaged in the exploration of novel analgesic compounds and the broader field of opioid pharmacology.

Introduction: Viminol's Unique Place in Opioid Chemistry

The term "opioid" encompasses a broad range of natural, semi-synthetic, and fully synthetic compounds that interact with opioid receptors in the central and peripheral nervous systems.[4] These are typically categorized into distinct chemical classes based on their core scaffolds. Viminol, with its IUPAC name 1-[1-[(2-Chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethanol, does not fit into the established classifications of opioids such as phenanthrenes (e.g., morphine), benzomorphans, phenylpiperidines (e.g., fentanyl), or diphenylheptanes (e.g., methadone).[5][6] Its foundation on an α-pyrryl-2-aminoethanol backbone represents a distinct branch of opioid chemistry.[3]

The racemic mixture of viminol is comprised of six stereoisomers due to its three chiral centers.[7] The pharmacological activity is critically dependent on the stereochemistry of these isomers. The 1S-(R,R)-disecbutyl isomer is a potent µ-opioid receptor full agonist, reportedly 5.5 times more potent than morphine, while the 1S-(S,S)-disecbutyl isomer acts as an antagonist.[1][8] This inherent combination of agonist and antagonist activity within a single formulation contributes to its mixed agonist-antagonist profile, which is thought to mitigate some of the adverse effects associated with full µ-opioid agonists, such as dependence.[9]

Structural Comparison of Viminol and Major Opioid Classes

The fundamental structural differences between viminol and the classical opioid classes are best understood through a visual and descriptive comparison of their core scaffolds.

Viminol: The α-Pyrryl-2-aminoethanol Class

Viminol's structure is characterized by a central pyrrole (B145914) ring linked to a 2-aminoethanol side chain. The nitrogen of the pyrrole ring is substituted with a 2-chlorobenzyl group, and the amino group of the ethanol (B145695) side chain is disubstituted with sec-butyl groups. This arrangement lacks the rigid, polycyclic ring systems that define the morphinans and benzomorphans.

Classical Opioid Classes

In contrast to viminol's more linear and flexible structure, the classical opioid classes are defined by their rigid ring systems.

-

Morphinans (e.g., Morphine): These possess a rigid pentacyclic structure derived from phenanthrene.[10]

-

Benzomorphans (e.g., Pentazocine): These are a simplified version of the morphinan (B1239233) structure, retaining the benz-fused rings.

-

Phenylpiperidines (e.g., Fentanyl, Meperidine): These are characterized by a 4-phenylpiperidine core.[11]

-

Diphenylheptanes (e.g., Methadone): This class has a more flexible, acyclic backbone with two phenyl groups.[11]

The structural dissimilarity of viminol from these classes underscores its development as a novel analgesic scaffold.

Quantitative Pharmacological Data (Comparative)

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Standard Ligands

| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

| Agonists | |||

| DAMGO | 1.18[12] | >1000 | >1000 |

| Morphine | 1.17[13] | 123[8] | 27.7[8] |

| Antagonists | |||

| Naloxone | 1.52[1] | 64[6] | 16[6] |

| Naltrexone (B1662487) | 0.4 - 0.56[2] | ~20-30 fold lower than MOR[7] | ~2-5 fold lower than MOR[7] |

| Viminol Isomers | |||

| 1S-(R,R)-disecbutyl (Agonist) | Data not publicly available | Data not publicly available | Data not publicly available |

| 1S-(S,S)-disecbutyl (Antagonist) | Data not publicly available | Data not publicly available | Data not publicly available |

Table 2: Functional Activity at the µ-Opioid Receptor for Standard Agonists

| Compound | GTPγS Binding Assay | cAMP Inhibition Assay |

| EC50 (nM) | Emax (%) | |

| DAMGO | 28[4] | 100 (Full Agonist)[14] |

| Morphine | Higher than DAMGO[8] | 87 (Partial Agonist)[14] |

Experimental Protocols

The characterization of viminol's pharmacological properties and those of its stereoisomers involves a suite of in vitro assays. The following are detailed methodologies for key experiments.

Synthesis of Viminol (Plausible Route)

Step 1: N-Alkylation of 2-Acetylpyrrole

-

To a solution of 2-acetylpyrrole in a suitable aprotic solvent (e.g., DMF or THF), add a base (e.g., NaH or K2CO3) at 0°C.

-

After stirring, add 2-chlorobenzyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by quenching with water and extracting with an organic solvent. Purify the crude product by column chromatography.

Step 2: Alpha-Bromination

-

Dissolve the product from Step 1 in a suitable solvent (e.g., chloroform (B151607) or acetic acid).

-

Add a brominating agent (e.g., Br2 or NBS) and stir until the reaction is complete.

-

Work up the reaction to isolate the crude α-bromo ketone.

Step 3: Nucleophilic Substitution

-

Dissolve the α-bromo ketone in a suitable solvent (e.g., acetonitrile (B52724) or THF).

-

Add di-sec-butylamine and a non-nucleophilic base (e.g., triethylamine) and stir at room temperature or with gentle heating.

-

Monitor the reaction by TLC. Upon completion, remove the solvent and partition the residue between an organic solvent and water to isolate the α-amino ketone.

Step 4: Reduction of the Ketone

-

Dissolve the α-amino ketone in a protic solvent (e.g., methanol (B129727) or ethanol).

-

Add a reducing agent (e.g., sodium borohydride) in portions at 0°C.

-

Stir until the ketone is fully reduced.

-

Quench the reaction and extract the product. The crude viminol can be purified by recrystallization.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific opioid receptor subtype.

Materials:

-

Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).

-

Radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69593 for κ).

-

Unlabeled test compound (viminol isomer).

-

Non-specific binding control (e.g., naloxone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the unlabeled viminol isomer.

-

A parallel set of incubations containing a high concentration of an unlabeled antagonist (e.g., naloxone) is used to determine non-specific binding.

-

Incubate at a defined temperature (e.g., 25°C) for a specific time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

[³⁵S]GTPγS Binding Assay

This functional assay measures the G protein activation following receptor agonism.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound (viminol agonist isomer).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Procedure:

-

In a 96-well plate, pre-incubate the cell membranes with GDP and varying concentrations of the viminol agonist isomer.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

For determining non-specific binding, add a high concentration of unlabeled GTPγS.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration.

-

Quantify the bound [³⁵S]GTPγS by scintillation counting.

-

Plot the specific binding against the logarithm of the agonist concentration to determine the EC50 and Emax values.

cAMP Inhibition Assay

This assay measures the functional consequence of µ-opioid receptor activation, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Materials:

-

Cells stably expressing the µ-opioid receptor (e.g., HEK293 or CHO cells).

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

Test compound (viminol agonist isomer).

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of the viminol agonist isomer.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

Plot the cAMP levels against the logarithm of the agonist concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Signaling Pathways

The agonist isomer of viminol is believed to activate the canonical G-protein coupled receptor (GPCR) signaling pathway for the µ-opioid receptor.

Upon binding of the agonist isomer to the µ-opioid receptor, the associated inhibitory G-protein (Gi/o) is activated. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The activated G-protein also modulates ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. These events collectively cause hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately producing analgesia.[8]

Conclusion

Viminol's unique α-pyrryl-2-aminoethanol structure distinguishes it as a separate class of opioid analgesic, offering a departure from the traditional morphinan, benzomorphan, phenylpiperidine, and diphenylheptane scaffolds. Its pharmacology as a racemic mixture containing both a potent µ-opioid agonist and an antagonist isomer provides a compelling case for further investigation into its therapeutic potential and the development of related compounds. While a comprehensive dataset of its stereoisomers' binding and functional parameters remains to be fully elucidated in modern literature, the experimental frameworks provided in this guide offer a clear path for such characterization. The continued exploration of structurally novel opioids like viminol is crucial for the development of next-generation analgesics with improved safety profiles.

References

- 1. zenodo.org [zenodo.org]

- 2. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. benchchem.com [benchchem.com]

- 4. Down-regulation of mu-opioid receptor by full but not partial agonists is independent of G protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Morphinan - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. ohsu.edu [ohsu.edu]

- 15. Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Discovery and Early Development of Viminol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viminol is a synthetic opioid analgesic with a unique α-pyrryl-2-aminoethanol structure, developed in the 1960s. It exhibits a complex pharmacological profile as a mixed agonist-antagonist at opioid receptors, a property conferred by its racemic mixture of six stereoisomers. This technical guide provides an in-depth overview of the early-phase discovery and development of Viminol, focusing on its chemical synthesis, mechanism of action, and preclinical evaluation. The document synthesizes available data on its pharmacology and toxicology, offering detailed experimental protocols for key assays and visualizing complex biological and experimental pathways. While foundational research established Viminol's primary pharmacological characteristics, specific quantitative data from these early studies are not widely available in the public domain. This guide, therefore, presents illustrative data in tabular format to provide a comparative context for researchers.

Introduction

Viminol, marketed under the brand name Dividol®, is a centrally acting analgesic developed by Zambon in the 1960s.[1] Unlike traditional opioids, Viminol's chemical structure is based on an α-pyrryl-2-aminoethanol framework.[1] Its analgesic and antitussive effects are primarily mediated through interactions with the central nervous system's opioid receptors.[1] A key feature of Viminol is its existence as a racemic mixture of six stereoisomers, with individual isomers possessing distinct pharmacological activities, ranging from full µ-opioid agonism to antagonism.[1] This unique composition is believed to contribute to its analgesic efficacy while potentially offering a more favorable safety profile concerning respiratory depression and abuse potential compared to full µ-opioid agonists.[1]

Chemical Synthesis and Stereochemistry

The synthesis of Viminol and its six stereoisomers was first described by Chiarino, Della Bella, and colleagues in 1978.[2][3] The molecule, 1-[1-(2-chlorobenzyl)-pyrrol-2-yl]-2-di-sec.-butylamino-ethanol, has three chiral centers, giving rise to its stereoisomeric complexity.[4]

The pharmacological activity is highly dependent on the stereochemistry:[2]

-

Agonistic Effects: The S configuration of the hydroxy group and the R,R configuration of the sec-butyl groups are essential for the agonistic effects, including analgesia.[2] The 1S-(R,R)-disecbutyl isomer (often referred to as R2) is a potent full agonist at the µ-opioid receptor.[1]

-

Antagonistic Properties: The S,S or R,S(S,R) configurations of the sec-butyl groups are associated with antagonistic properties.[2] The 1S-(S,S)-disecbutyl isomer (S2) acts as an antagonist.[1]

Mechanism of Action

Viminol exerts its effects primarily through interaction with the endogenous opioid receptor system, which includes the mu (µ), delta (δ), and kappa (κ) receptors.[5] As a racemic mixture, its overall effect is a composite of the actions of its stereoisomers.[5]

Opioid Receptor Signaling Pathway

The agonist isomers of Viminol, particularly the R2 isomer, bind to and activate µ-opioid receptors, which are G-protein coupled receptors (GPCRs). This binding initiates an intracellular signaling cascade that leads to analgesia.

Preclinical Pharmacological and Toxicological Assessment

A comprehensive preclinical evaluation is essential to characterize the efficacy and safety of a new chemical entity. For a compound like Viminol, this would involve a battery of in vitro and in vivo studies.

In Vitro Studies

Objective: To determine the binding affinity (Ki) of Viminol stereoisomers for the µ, δ, and κ opioid receptors.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Cell lines stably expressing the human opioid receptor of interest are cultured and harvested. The cells are homogenized in a cold buffer and centrifuged to obtain a cell membrane pellet, which is then washed and resuspended.

-

Competition Binding Assay: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-DAMGO for µ receptors) is incubated with the cell membranes. Increasing concentrations of the unlabeled Viminol isomer are added to compete for receptor binding. Non-specific binding is determined using a high concentration of an unlabeled antagonist like naloxone.

-

Separation and Quantification: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the Viminol isomer that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Illustrative Data: Opioid Receptor Binding Affinities (Ki, nM)

| Stereoisomer | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |

| R2 (Agonist) | Low nM | >1000 | >1000 |

| S2 (Antagonist) | Moderate nM | >1000 | >1000 |

| Reference: Morphine | 1-10 | >1000 | 200-300 |

| Reference: Naloxone | 1-2 | 20-30 | 15-25 |

| Note: The above values for Viminol are illustrative due to the lack of publicly available data. Reference values are approximate and can vary based on experimental conditions. |

Objective: To assess the functional activity of Viminol stereoisomers at opioid receptors (e.g., agonist-induced G-protein activation).

Experimental Protocol: [³⁵S]GTPγS Binding Assay

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Reaction: Cell membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the Viminol isomer in an appropriate buffer.

-

Incubation and Termination: The reaction is allowed to proceed at a controlled temperature and is then terminated by rapid filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins, which is proportional to receptor activation, is measured by scintillation counting.

-

Data Analysis: The data are analyzed to determine the EC₅₀ (the concentration of the isomer that produces 50% of the maximal response) and the Emax (the maximum effect).

Illustrative Data: Functional Activity at µ-Opioid Receptor

| Stereoisomer | EC₅₀ (nM) | Emax (% of control) |

| R2 (Agonist) | Low to moderate nM | ~100% |

| S2 (Antagonist) | No activity | 0% |

| Reference: DAMGO | 5-15 | 100% |

| Note: The above values for Viminol are illustrative. |

In Vivo Studies

Objective: To evaluate the analgesic effect of Viminol in animal models of pain.

Experimental Protocol: Hot Plate Test

-

Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Acclimatization: Animals (e.g., mice or rats) are acclimatized to the testing room.

-

Baseline Latency: Each animal is placed on the hot plate, and the time until a nociceptive response (e.g., paw licking or jumping) is recorded as the baseline latency. A cut-off time is set to prevent tissue damage.

-

Drug Administration: Viminol, a vehicle control, or a positive control (e.g., morphine) is administered.

-

Post-treatment Testing: The reaction latency is measured at predetermined time points after drug administration.

-

Data Analysis: The analgesic effect is quantified, often as the Maximum Possible Effect (%MPE), and the ED₅₀ (the dose that produces a 50% analgesic effect) is determined from the dose-response curve.

Illustrative Data: Analgesic Efficacy (Hot Plate Test in Mice)

| Compound | Route | ED₅₀ (mg/kg) |

| Viminol (racemate) | s.c. | 5-15 |

| Reference: Morphine | s.c. | 1-5 |

| Note: The above value for Viminol is illustrative. |

Objective: To determine the acute toxicity of Viminol and establish the median lethal dose (LD₅₀).

Experimental Protocol: Acute Toxicity Study (as per OECD Guidelines)

-

Animals: Typically conducted in at least two mammalian species (e.g., rats and mice).

-

Dose Administration: A single, high dose of Viminol is administered via the intended clinical route and an oral route.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and effects on body weight for a specified period (e.g., 14 days).

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The LD₅₀, the dose that is lethal to 50% of the test animals, is calculated.

Illustrative Data: Acute Toxicity

| Species | Route | LD₅₀ (mg/kg) |

| Mouse | Oral | 150-250 |

| Rat | Oral | 250-350 |

| Note: Specific LD₅₀ values for Viminol are not readily available in the public domain; these values are illustrative. |

Conclusion

The early discovery and development of Viminol revealed a unique synthetic opioid with a complex pharmacology stemming from its stereoisomeric composition. The identification of distinct agonist and antagonist isomers within the racemic mixture provided a rationale for its potential as an effective analgesic with a reduced side-effect profile. While the foundational preclinical studies established its mechanism of action and analgesic properties, a significant amount of the specific quantitative data from this early research is not widely accessible. This technical guide has synthesized the available information on Viminol's early development, providing a framework of the experimental protocols and conceptual understanding for researchers and drug development professionals. Further investigation to fully characterize the pharmacokinetics and pharmacodynamics of the individual stereoisomers would be beneficial for a complete understanding of this complex analgesic.

References

- 1. benchchem.com [benchchem.com]

- 2. Stereochemistry of viminol, a novel central analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereochemistry of viminol, a novel central analgesic. | Semantic Scholar [semanticscholar.org]

- 4. EP0480458A2 - Process for the preparation of pharmaceutical compositions containing Viminol useful in the treatment of drug dependences - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

Viminol Hydroxybenzoate: A Technical Guide to its Neurotransmitter Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viminol (B1683830) hydroxybenzoate is a synthetic opioid analgesic with a distinct and complex pharmacological profile.[1] Unlike conventional opioids, viminol is a racemic mixture of six stereoisomers, which collectively contribute to a mixed agonist-antagonist profile at opioid receptors.[1] This unique composition is believed to underpin its analgesic efficacy while potentially mitigating some of the adverse effects associated with traditional opioid therapies, such as dependence.[1][2] This technical guide provides an in-depth analysis of viminol's mechanism of action, focusing on its interaction with opioid receptors and subsequent modulation of key neurotransmitter systems. It consolidates available data on its receptor interactions, neurochemical modulation, and the experimental protocols used to elucidate these properties.

Mechanism of Action at Opioid Receptors

Viminol primarily exerts its analgesic effects through interaction with the endogenous opioid system, which comprises mu (µ), delta (δ), and kappa (κ) receptors.[1][3] These G-protein coupled receptors (GPCRs) are extensively distributed throughout the central nervous system (CNS) and are crucial in modulating pain perception.[1] Viminol functions as an agonist at these receptors, with a notable affinity for the µ-opioid receptor, the main target for many conventional opioid analgesics like morphine.[1][3]

The complexity of viminol's action arises from its stereochemistry. The racemic mixture contains isomers with opposing effects.[1][4] The 1S-(R,R)-disecbutyl isomer is a full agonist at the µ-opioid receptor and is reported to be approximately 5.5 times more potent than morphine.[5] Conversely, the 1S-(S,S)-disecbutyl isomer acts as an antagonist.[5] This combination of agonist and antagonist properties within a single formulation results in a mixed agonist-antagonist profile, similar to opioids like pentazocine, which may contribute to a lower incidence of side effects.[5]

Qualitative Opioid Receptor Binding Characteristics of Viminol Stereoisomers